1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Overview
Description
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, commonly known as EDC hydrochloride, is a water-soluble carbodiimide. It is widely used in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates. EDC hydrochloride is typically employed as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds .
Scientific Research Applications
EDC hydrochloride is extensively used in various scientific research fields:
Mechanism of Action
Target of Action
The primary targets of EDC hydrochloride are carboxyl groups and primary amines . EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Mode of Action
EDC operates by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .
Biochemical Pathways
EDC hydrochloride is involved in the formation of amide bonds and phosphoesters . It is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . EDC can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It’s important to note that edc is water-soluble and typically employed in the 40-60 pH range .
Result of Action
The result of EDC hydrochloride action is the formation of amide bonds between carboxyl groups and primary amines . This is often used in the creation of peptides, protein-nucleic acid crosslinks, and immunoconjugates .
Action Environment
The action of EDC hydrochloride is influenced by environmental factors such as pH and temperature. It is typically employed in the 4.0-6.0 pH range . The intermediate formed during the reaction is unstable in aqueous solutions, so two-step conjugation procedures often rely on N-hydroxysuccinimide (NHS) for stabilization .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
EDC hydrochloride has been mainly used for coupling carboxyl and amine groups since the 1970s . It reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This reaction can be stabilized with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS . EDC hydrochloride is well known for its efficiency in coupling two molecules of proteins, proteins and peptides, proteins and oligonucleotides, and proteins with small molecules .
Cellular Effects
When added to cultures of transformed cells, EDC hydrochloride induced a G2/M blockade followed by cell death . It has been shown to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
EDC hydrochloride works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . It forms an active O-acylisourea intermediate that is easily displaced by nucleophilic attack from primary amino groups in the reaction mixture . The primary amine forms an amide bond with the original carboxyl group, and an EDC by-product is released as a soluble urea derivative .
Temporal Effects in Laboratory Settings
The effects of EDC hydrochloride over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The concentration of the system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1 ) .
Dosage Effects in Animal Models
The effects of EDC hydrochloride vary with different dosages in animal models
Metabolic Pathways
EDC hydrochloride is involved in metabolic pathways that include any enzymes or cofactors that it interacts with
Transport and Distribution
EDC hydrochloride is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: EDC hydrochloride can be synthesized by coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, EDC hydrochloride is produced in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The product is then purified through crystallization and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: EDC hydrochloride primarily undergoes substitution reactions, where it activates carboxyl groups to form amide bonds with primary amines . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .
Common Reagents and Conditions:
Reagents: Primary amines, carboxylic acids, N-hydroxysuccinimide (NHS), and phosphate groups.
Conditions: The reactions are typically carried out in aqueous solutions at a pH range of 4.0-6.0.
Major Products: The major products formed from these reactions are amides, phosphomonoesters, and phosphodiesters .
Comparison with Similar Compounds
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but forms a urea byproduct that is difficult to remove.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different solubility properties.
Uniqueness of EDC Hydrochloride: EDC hydrochloride is unique in that its byproduct, isourea, is water-soluble and can be easily removed by washing with dilute acid . This makes it more convenient to use compared to DCC and DIC, which form insoluble byproducts that are challenging to separate from the desired product .
Properties
InChI |
InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQSJJWHUJYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880076 | |
Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |
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Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
Record name | 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride | |
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CAS No. |
7084-11-9, 25952-53-8 | |
Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?) | |
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Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride | |
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Record name | Ethyldimethylaminopropyl carbodiimide hydrochloride | |
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Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |
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Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |
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Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.041 | |
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Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride | |
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Record name | 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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